molecular formula C19H14N2O3 B3895341 N-{4-[(2E)-3-(pyridin-2-yl)prop-2-enoyl]phenyl}furan-2-carboxamide

N-{4-[(2E)-3-(pyridin-2-yl)prop-2-enoyl]phenyl}furan-2-carboxamide

Cat. No.: B3895341
M. Wt: 318.3 g/mol
InChI Key: KDINYBFKOSUSOS-ZHACJKMWSA-N
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Description

N-{4-[(2E)-3-(pyridin-2-yl)prop-2-enoyl]phenyl}furan-2-carboxamide: is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a furan ring, a pyridine ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2E)-3-(pyridin-2-yl)prop-2-enoyl]phenyl}furan-2-carboxamide typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, pyridine, undergoes a series of reactions to introduce the prop-2-enoyl group at the 3-position.

    Coupling with 4-Aminophenyl Furan-2-Carboxylate: The pyridine derivative is then coupled with 4-aminophenyl furan-2-carboxylate under appropriate conditions to form the desired amide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2E)-3-(pyridin-2-yl)prop-2-enoyl]phenyl}furan-2-carboxamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: The furan and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

N-{4-[(2E)-3-(pyridin-2-yl)prop-2-enoyl]phenyl}furan-2-carboxamide: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(2E)-3-(pyridin-2-yl)prop-2-enoyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-{4-[(2E)-3-(pyridin-2-yl)prop-2-enoyl]phenyl}furan-2-carboxamide: can be compared with other similar compounds, such as:

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

    Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.

The uniqueness of This compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-[(E)-3-pyridin-2-ylprop-2-enoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c22-17(11-10-15-4-1-2-12-20-15)14-6-8-16(9-7-14)21-19(23)18-5-3-13-24-18/h1-13H,(H,21,23)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDINYBFKOSUSOS-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(2E)-3-(pyridin-2-yl)prop-2-enoyl]phenyl}furan-2-carboxamide
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N-{4-[(2E)-3-(pyridin-2-yl)prop-2-enoyl]phenyl}furan-2-carboxamide
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N-{4-[(2E)-3-(pyridin-2-yl)prop-2-enoyl]phenyl}furan-2-carboxamide

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